![molecular formula C18H18N2O3S B2900912 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034506-59-5](/img/structure/B2900912.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, also known as OBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OBOC is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
Target of Action
The primary target of this compound is TNIK (Traf2- and Nck-interacting kinase) . TNIK is a member of the germinal center kinase family and plays a crucial role in the Wnt signaling pathway .
Mode of Action
The compound acts as a TNIK inhibitor . By binding to TNIK, it inhibits the kinase’s activity, thereby modulating the Wnt signaling pathway .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting TNIK, the compound disrupts the Wnt signaling pathway, which can lead to altered cellular processes .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to altered cellular processes . This can have various effects at the molecular and cellular levels, depending on the specific cell type and context .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide in lab experiments is its ability to screen large libraries of compounds quickly and efficiently. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
Future research on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide could focus on its potential applications in personalized medicine, as well as its potential for developing novel treatments for various diseases. Additionally, further studies could investigate the structural and functional properties of this compound to better understand its mechanism of action and potential applications in various fields of scientific research.
Synthesis Methods
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can be synthesized using various methods, including the reaction of 2-aminobenzo[d]oxazole with 1-(thiophen-2-yl)cyclopentanecarboxylic acid followed by the addition of acetic anhydride. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has shown potential applications in various fields of scientific research, including drug discovery, proteomics, and genomics. This compound is used in drug discovery as a tool for identifying potential drug targets by screening large libraries of compounds. This compound has also been used in proteomics research to study protein-protein interactions and in genomics research to study DNA-protein interactions.
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(12-20-13-6-1-2-7-14(13)23-17(20)22)19-18(9-3-4-10-18)15-8-5-11-24-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQORXPTSQEMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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